molecular formula C12H17ClN4O B1416650 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one CAS No. 501439-14-1

2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one

Cat. No. B1416650
CAS No.: 501439-14-1
M. Wt: 268.74 g/mol
InChI Key: KYXVYVHEPNXIKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09351974B2

Procedure details

A mixture of methyl N-(2-chloro-5-nitropyrimidin-4-yl)-N-(3-methylbutyl)alaninate (16.2 g, 49 mmol), iron powder (6.9 g, 123 mmol) and glacial acetic acid (165 mL) was heated at 60° C. for 2 h. The reaction mixture was then filtered while hot over celite and washed with hot acetic acid (40 mL) followed by ethyl acetate (250 mL). The filtrate after evaporation was taken up in ethyl acetate and washed two times with aq. saturated sodium bicarbonate solution followed by brine. It was dried over sodium sulfate and evaporated. The residue was triturated with hot isopropyl ether to give titled product (yield: 61%). 1HNMR (300 MHz, CDCl3): δ 0.92-1.01 (m, 7H), 1.43-1.75 (m, 5H), 3.01-3.20 (m, 1H), 4.10-4.25 (m, 2H), 7.63 (s, 1H), 9.13 (s, 1H).
Name
methyl N-(2-chloro-5-nitropyrimidin-4-yl)-N-(3-methylbutyl)alaninate
Quantity
16.2 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 g
Type
catalyst
Reaction Step One
Quantity
165 mL
Type
solvent
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([N:8]([CH2:15][CH2:16][CH:17]([CH3:19])[CH3:18])[C@H:9]([C:11](OC)=[O:12])[CH3:10])[C:5]([N+:20]([O-])=O)=[CH:4][N:3]=1>[Fe].C(O)(=O)C>[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[NH:20][C:11](=[O:12])[CH:9]([CH3:10])[N:8]([CH2:15][CH2:16][CH:17]([CH3:19])[CH3:18])[C:6]=2[N:7]=1

Inputs

Step One
Name
methyl N-(2-chloro-5-nitropyrimidin-4-yl)-N-(3-methylbutyl)alaninate
Quantity
16.2 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)N([C@@H](C)C(=O)OC)CCC(C)C)[N+](=O)[O-]
Name
Quantity
6.9 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
165 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered while hot over celite
WASH
Type
WASH
Details
washed with hot acetic acid (40 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate after evaporation
WASH
Type
WASH
Details
washed two times with aq. saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hot isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=2N(C(C(NC2C=N1)=O)C)CCC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.